molecular formula C12H10O5 B15295959 6-Carboxy-7-hydroxy-2,3-dimethylchromone

6-Carboxy-7-hydroxy-2,3-dimethylchromone

Cat. No.: B15295959
M. Wt: 234.20 g/mol
InChI Key: SWWOZLCHRWRWDK-UHFFFAOYSA-N
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Description

6-Carboxy-7-hydroxy-2,3-dimethylchromone is a chromone derivative with the molecular formula C12H10O5. It is known for its unique chemical structure, which includes a carboxyl group at the 6th position, a hydroxyl group at the 7th position, and two methyl groups at the 2nd and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxy-7-hydroxy-2,3-dimethylchromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dimethylphenol with phthalic anhydride in the presence of a catalyst, followed by cyclization and oxidation steps to introduce the carboxyl and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

6-Carboxy-7-hydroxy-2,3-dimethylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, ethers, ketones, and alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Carboxy-7-hydroxy-2,3-dimethylchromone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Carboxy-7-hydroxy-2,3-dimethylchromone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Carboxy-7-hydroxy-2,3-dimethylchromone can be compared with other chromone derivatives such as:

  • 5-Hydroxy-2,3-dimethyl-7-methoxychromone
  • 7-Hydroxy-5-methoxy-2,3-dimethylchromone
  • 7-Ethyl-8-hydroxy-6-methoxy-2,3-dimethylchromone

These compounds share similar structural features but differ in the position and type of functional groups, which can influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

7-hydroxy-2,3-dimethyl-4-oxochromene-6-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-5-6(2)17-10-4-9(13)7(12(15)16)3-8(10)11(5)14/h3-4,13H,1-2H3,(H,15,16)

InChI Key

SWWOZLCHRWRWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC(=C(C=C2C1=O)C(=O)O)O)C

Origin of Product

United States

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